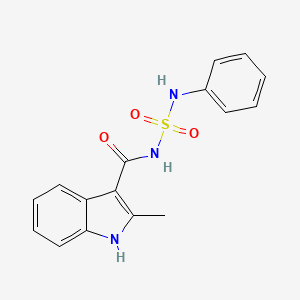

2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclization and Formation of Benzothiazepinones : Studies have shown that certain N-alkylated indole carboxamides, similar in structure to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide, can cyclize under certain conditions to form indolo[3,2-b]-1,5-benzothiazepinones. This process is significant in the synthesis of complex heterocyclic compounds (Eggers et al., 2007).

Synthesis of Novel Indole Derivatives : The creation of novel indole derivatives, including those with sulfur-containing substituents, has been explored. These derivatives, related to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide, have potential applications in developing new chemical entities with varied biological activities (Unangst et al., 1987).

Development of Nano Organo Solid Acids : Research involving compounds structurally related to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide has led to the development of novel, biological-based nano organocatalysts. These catalysts have applications in synthesizing various aromatic compounds under mild and green conditions (Zolfigol et al., 2015).

Catalysis and Reaction Mechanisms

Cascade Radical Reactions : The compound and its analogs have been used to study cascade radical reactions, which are critical in synthesizing complex organic structures like thiochromeno[2,3-b]indoles (Benati et al., 2003).

Synthesis of Pyrimido[5,4-b]indole Derivatives : Research has demonstrated the use of similar indole derivatives in synthesizing 5H-pyrimido[5,4-b]indole derivatives, highlighting their potential in developing new pharmaceuticals and research chemicals (Shestakov et al., 2009).

One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for creating sulfanyl and sulfinyl 1H-indoles, closely related to the compound , have been developed. These methods are significant for streamlining the production of complex organic molecules (Kobayashi et al., 2013).

Biological and Pharmacological Studies

Antidiabetic Agent Synthesis : Indole carboxylic acid derivatives, which are structurally similar to 2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide, have been synthesized and evaluated for their antidiabetic activity, representing a potential area of pharmacological research (Choudhary et al., 2011).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Novel HIV-1 inhibitors have been developed using indole-2-carboxamides, indicating the potential of similar compounds in antiviral research (Alexandre et al., 2011).

NMDA Receptor Antagonists : The development of indole-2-carboxamides as NMDA receptor antagonists, a class of compounds with potential neuroprotective and therapeutic applications, has been explored (Baron et al., 2005).

Antituberculosis Agents : Research into indole-2-carboxamides has uncovered their promise as antituberculosis agents, suggesting the potential of structurally related compounds in treating bacterial infections (Kondreddi et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-11-15(13-9-5-6-10-14(13)17-11)16(20)19-23(21,22)18-12-7-3-2-4-8-12/h2-10,17-18H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFDJUYLVCCIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)NS(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(phenylsulfamoyl)-1H-indole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2819805.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2819807.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)